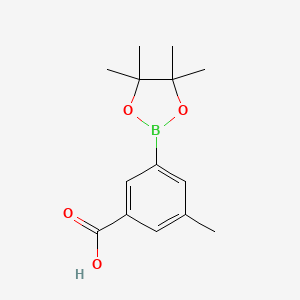3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
CAS No.: 1150561-67-3
Cat. No.: VC3216746
Molecular Formula: C14H19BO4
Molecular Weight: 262.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1150561-67-3 |
|---|---|
| Molecular Formula | C14H19BO4 |
| Molecular Weight | 262.11 g/mol |
| IUPAC Name | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C14H19BO4/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
| Standard InChI Key | APCJOQSPNRWPJM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C |
Introduction
Chemical Identity and Structure
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound characterized by its unique structural features. It belongs to the class of arylboronic acid derivatives with a pinacol protecting group, making it more stable than free boronic acids. The compound consists of a benzoic acid core with a methyl group at position 3 and a pinacol boronate ester at position 5.
The compound's molecular formula is C14H19BO4, combining a benzoic acid moiety with the tetramethyl-1,3,2-dioxaborolan-2-yl group (also known as a pinacol boronate ester) . This structure gives the compound its distinctive chemical behavior and reactivity profile. The pinacol boronate group is particularly significant as it protects the reactive boronic acid functionality while maintaining its synthetic utility.
The compound is officially registered with the Chemical Abstracts Service (CAS) as number 1150561-67-3, providing a unique identifier for this specific chemical entity . This registration confirms its recognition in chemical databases and literature as a distinct compound with defined properties.
Structural Components
The structure of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be broken down into three key components:
-
The benzoic acid core (C6H4COOH) serving as the main aromatic scaffold
-
A methyl (CH3) substituent at the 3-position of the benzene ring
-
A pinacol boronate ester [(CH3)4C2O2B-] at the 5-position
This combination creates a molecule with multiple functional groups that can participate in various chemical transformations, particularly those involving the boronate group.
These reaction conditions highlight the importance of palladium catalysis, basic conditions, and controlled atmospheres for successful borylation or cross-coupling reactions involving boronate esters .
Purification Considerations
Purification of the target compound typically involves chromatographic techniques:
-
Flash column chromatography on silica gel using appropriate solvent systems
-
For some related compounds, C18 column purification with acetonitrile/water gradients has been reported
-
Recrystallization from suitable solvents may also be employed for final purification
The specific purification method would need to be optimized based on the synthetic route and potential impurities formed during the reaction.
Applications and Uses
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several important applications, primarily in the field of medicinal chemistry and pharmaceutical research and development.
Pharmaceutical Applications
The compound is classified as a medical intermediate, suggesting its primary use in the synthesis of more complex pharmaceutical compounds . The presence of both a boronate ester and a carboxylic acid group makes it particularly valuable for constructing complex molecular architectures through sequential functionalization.
In pharmaceutical development, such boronate esters frequently serve as building blocks for:
-
Synthesis of biologically active compounds with defined substitution patterns
-
Development of targeted small-molecule drugs
-
Creation of chemical libraries for drug discovery programs
Synthetic Utility
The compound's primary value lies in its synthetic versatility. Similar boronate esters have been documented in various coupling reactions, particularly Suzuki-Miyaura couplings that create carbon-carbon bonds under relatively mild conditions .
For instance, related compounds have been employed in coupling reactions with various halogenated aromatics and heterocycles, as demonstrated in this example workflow:
-
Reaction of the boronate ester with a halogenated compound (e.g., 2-bromopyridine)
-
Palladium-catalyzed coupling under basic conditions
-
Post-reaction workup and purification to yield biaryl products
These reactions typically employ palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 with bases like cesium carbonate or potassium phosphate in mixed solvent systems .
Related Compounds and Structure-Activity Relationships
Several compounds structurally related to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid appear in the chemical literature. Examining these relationships provides insight into the broader family of arylboronic acid derivatives and their applications.
Structurally Similar Compounds
The search results reveal several compounds that share structural similarities:
These structural variations illustrate the diversity of substitution patterns possible on the benzoic acid scaffold while maintaining the pinacol boronate functionality. Each modification potentially alters the chemical reactivity, physical properties, and biological activity of the compounds.
Structure-Function Relationships
The positioning of substituents on the aromatic ring can significantly impact reactivity patterns:
-
The methyl group at position 3 in the target compound may influence the electronic properties of the aromatic ring, potentially affecting reaction rates in coupling reactions
-
The positioning of the boronate group at position 5 creates a meta-relationship to the carboxylic acid, which may influence selectivity in certain reactions
-
The presence of additional functional groups in related compounds (amino, hydroxy, chloro) demonstrates the compatibility of the pinacol boronate with various other functionalities
These structure-function relationships are important considerations when selecting the appropriate boronate building block for specific synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume